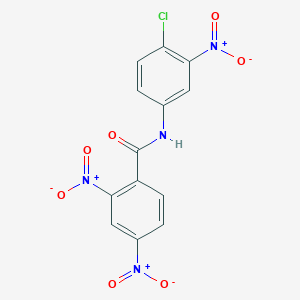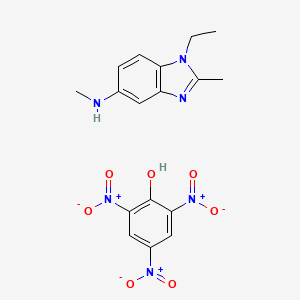
N-(4-chloro-3-nitrophenyl)-2,4-dinitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-3-nitrophenyl)-2,4-dinitrobenzamide, commonly known as 'NBD-Cl', is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a fluorescent probe that is widely used to study protein structure, function, and interactions. NBD-Cl is a yellow crystalline powder that is soluble in organic solvents and water.
Mécanisme D'action
NBD-Cl is a fluorescent probe that works by covalently binding to proteins and peptides. The covalent binding occurs between the amine group of lysine residues and the carbonyl group of NBD-Cl. This binding results in the formation of a stable fluorescent adduct. The fluorescence of NBD-Cl is sensitive to changes in its environment, such as changes in pH, temperature, and polarity. This sensitivity makes NBD-Cl an excellent tool for studying protein structure, function, and interactions.
Biochemical and Physiological Effects
NBD-Cl is a relatively safe compound that does not have any known significant biochemical or physiological effects. It has been shown to be non-toxic to cells and animals at concentrations used in scientific research. However, it is essential to use NBD-Cl with caution and follow proper safety protocols when handling it.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using NBD-Cl in scientific research include its high sensitivity, specificity, and versatility. It is a relatively easy compound to synthesize and purify, making it accessible to researchers. NBD-Cl is also compatible with a wide range of biological samples, including cells, tissues, and proteins.
The limitations of using NBD-Cl in scientific research include its sensitivity to light and temperature. NBD-Cl is a photo-labile compound that can be easily degraded by exposure to light. It is also sensitive to temperature, and its fluorescence can be affected by changes in temperature. Therefore, it is crucial to store NBD-Cl in a dark and cool place to maintain its stability.
Orientations Futures
The future directions for NBD-Cl research are vast and include the development of new applications and modifications to the compound. Some of the future directions for NBD-Cl research include the development of new labeling strategies, the use of NBD-Cl in live-cell imaging, and the incorporation of NBD-Cl into biosensors. Additionally, the use of NBD-Cl in drug discovery and development is an area of active research. The development of new NBD-Cl derivatives with improved properties is also an area of future research.
Conclusion
In conclusion, NBD-Cl is a valuable tool in scientific research due to its unique properties as a fluorescent probe. It is widely used to study protein structure, function, and interactions. The synthesis of NBD-Cl is relatively easy, and it is compatible with a wide range of biological samples. However, it is essential to use NBD-Cl with caution and follow proper safety protocols when handling it. The future directions for NBD-Cl research are vast and include the development of new applications and modifications to the compound.
Méthodes De Synthèse
The synthesis of NBD-Cl involves the reaction between 4-chloro-3-nitroaniline and 2,4-dinitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine. The resulting product is purified by recrystallization or column chromatography. The purity of NBD-Cl is crucial for its usage in scientific research.
Applications De Recherche Scientifique
NBD-Cl is widely used in scientific research as a fluorescent probe to study protein structure, function, and interactions. It is used to label proteins and peptides, which allows for the visualization and quantification of protein-protein interactions. NBD-Cl is also used to study the conformational changes of proteins and peptides in response to changes in their environment. It has been used in a variety of research fields, including biochemistry, molecular biology, and biophysics.
Propriétés
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-2,4-dinitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClN4O7/c14-10-4-1-7(5-12(10)18(24)25)15-13(19)9-3-2-8(16(20)21)6-11(9)17(22)23/h1-6H,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBTOACQJQNTRCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClN4O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-3-nitrophenyl)-2,4-dinitrobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{2-[3-(4-chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-1H-[1,2,3]triazolo[4,5-d]pyridazine-4,7-diol](/img/structure/B6122820.png)
![1-[1-(3-chlorobenzyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine](/img/structure/B6122841.png)
![4-{[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]acetyl}-1,4-diazepane-1-carbaldehyde](/img/structure/B6122846.png)
![N-[1-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(4,5,6,7-tetrahydro-2H-indazol-3-yl)propanamide](/img/structure/B6122848.png)
![methyl 4-{[ethyl({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)amino]carbonyl}benzoate](/img/structure/B6122849.png)
![4-(5-amino-1,3,4-oxadiazol-2-yl)-1-[4-(trifluoromethoxy)phenyl]-2-pyrrolidinone](/img/structure/B6122860.png)
![5-{1-[(phenylthio)acetyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6122868.png)
![2-(4-methoxybenzyl)-4-[3-(methylthio)propyl]morpholine](/img/structure/B6122875.png)
![N-{1-[1-(2-phenylpropanoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B6122876.png)
![[6,8,9-trimethyl-4-(1-piperidinylmethyl)-3-oxabicyclo[3.3.1]non-6-en-1-yl]methyl acetate](/img/structure/B6122883.png)
![3-{[3-[4-(acetyloxy)phenyl]-2-(benzoylamino)acryloyl]amino}benzoic acid](/img/structure/B6122884.png)


![(4-chlorophenyl)[1-(3-ethoxy-2-hydroxybenzyl)-3-piperidinyl]methanone](/img/structure/B6122908.png)